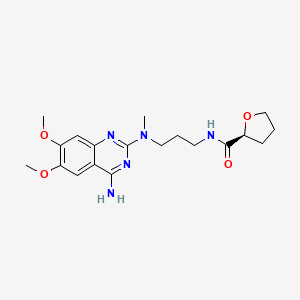
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, also known as (R)-3-Amino-3-naphthoic acid or (R)-3-Amino-3-naphthylpropionic acid, is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is an important intermediate in the synthesis of a variety of compounds and is a versatile building block in organic chemistry. This compound has been extensively studied in recent years due to its unique properties and potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Fluorescence Derivatisation
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is used in fluorescence derivatisation of amino acids. It is coupled to amino acids' main and lateral chains, producing derivatives with strong fluorescence. These derivatives, when combined with specific reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, making them useful in biological assays (Frade et al., 2007).
Biosynthetic Incorporation in Proteins
This compound has been successfully incorporated biosynthetically into proteins at specific sites in yeast cells. The incorporation of this fluorescent amino acid aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
NMDA Receptor Binding Affinities
Variants of this compound have been synthesized and evaluated for their binding affinities to NMDA receptors. These compounds have shown potential in the development of competitive NMDA antagonists with analgesic activity (Swahn et al., 1996).
Catalytic Activity
The synthesis of 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles, involving this compound, demonstrates its utility in creating catalysts with strong Bronsted acid sites. These catalysts have been effectively used in esterification processes (Adam et al., 2011).
Synthesis of Small Molecule Inhibitors
This compound has been used in the synthesis of novel small molecule inhibitors with potential applications in medicinal chemistry. These inhibitors target specific enzymes, aiding in the understanding and manipulation of biological processes (Gomaa et al., 2011).
Photophysical Studies
Photophysical studies of naproxen-based chiral dyads involve this compound. These studies provide insights into excited state intramolecular interactions, which are crucial for understanding photophysical and photochemical properties in various biological and chemical processes (Jiménez et al., 2007).
Photophysical Behavior in Solvent Mixtures
The compound's analogs are explored in the study of photophysical behavior in various solvents. This research is essential for understanding the applications of these compounds in biological systems and their interactions with different solvents (Moreno Cerezo et al., 2001).
Safety and Hazards
The safety information for “®-3-Amino-3-(naphthalen-1-yl)propanoic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOQBKBTOAMMDG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426123 |
Source


|
| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775280-91-6 |
Source


|
| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














